molecular formula C21H25N3O4S B2578734 6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097916-03-3

6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2578734
CAS No.: 2097916-03-3
M. Wt: 415.51
InChI Key: WSKDMCXCKDFHNC-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS# 2097916-03-3) is a chemical compound with a molecular formula of C21H25N3O4S and a molecular weight of 415.5 g/mol . This pyridazinone derivative is of significant interest in medicinal chemistry and pharmaceutical research as it belongs to a class of compounds known to act as inhibitors of the enzyme poly(ADP-ribose)polymerase (PARP) . PARP enzymes play a critical role in DNA repair, and their inhibition is a promising therapeutic strategy for a variety of disease areas. Research into PARP inhibitors like this compound is primarily focused on oncology, specifically for the potential treatment of various cancers, as they can induce synthetic lethality in tumors with certain DNA repair deficiencies . Beyond cancer, the biological activity of PARP inhibitors has generated research interest in other fields, including neurodegenerative disorders (such as Alzheimer's disease), inflammatory conditions, diabetes, and viral infections . The compound features a distinct molecular structure, incorporating a cyclopropyl-substituted dihydropyridazinone core linked to a 2,3-dihydro-1-benzofuran-5-sulfonyl group via a piperidine methyl spacer . This complex structure contributes to its specific interaction with biological targets. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound as a key reference standard or as a building block in exploratory studies to further investigate the mechanisms of PARP inhibition and its broader therapeutic potential.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-21-6-4-19(16-1-2-16)22-24(21)14-15-7-10-23(11-8-15)29(26,27)18-3-5-20-17(13-18)9-12-28-20/h3-6,13,15-16H,1-2,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKDMCXCKDFHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Cyclopropyl group : Contributes to the compound's unique steric and electronic properties.
  • Benzofuran moiety : Known for various biological activities, including anti-inflammatory and analgesic effects.
  • Piperidine ring : Often associated with neuroactive properties.
  • Dihydropyridazinone core : Implicated in various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzofuran and piperidine have shown effectiveness against various bacterial strains. In specific studies, compounds with sulfonamide groups demonstrated enhanced antibacterial properties due to their ability to inhibit bacterial enzymes .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar pyridazinone derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Studies have shown that modifications in the piperidine and benzofuran components can lead to improved efficacy against specific cancer types .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes critical for bacterial survival and proliferation.
  • Cell Cycle Disruption : Some analogs have been reported to interfere with the cell cycle in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Compounds with similar scaffolds have demonstrated antioxidant properties, which may contribute to their protective effects against cellular damage.

Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of piperidine-based compounds, a related structure exhibited minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against Mycobacterium tuberculosis (Mtb) H37Rv. This suggests that the compound could be effective in treating resistant strains of bacteria .

Study 2: Anticancer Potential

A series of synthesized compounds based on the dihydropyridazinone framework were tested against multiple cancer cell lines. One derivative showed an IC50 value lower than that of standard chemotherapeutics, indicating superior potency in inhibiting tumor growth .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeMIC/IC50 ValueReference
AntimicrobialDihydropyridazinone1.56 µg/mL
AnticancerPiperidine analog< 10 µM
Enzyme InhibitionSulfonamide derivativeVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs identified in the literature, focusing on shared moieties and substituent variations:

Compound Name Core Structure Substituents Key Structural Differences Suppliers/References
6-(2,3-Dihydrobenzofuran-5-yl)pyridin-2-amine Pyridine - 2-Amino group
- 2,3-Dihydrobenzofuran at position 6
Lacks sulfonyl-piperidine and cyclopropyl groups; simpler amine substituent 3 suppliers
6-(2,3-Dihydrobenzofuran-5-yl)-2-(methylthio)pyrimidin-4(3H)-one Pyrimidinone - Methylthio group at position 2
- 2,3-Dihydrobenzofuran at position 6
Pyrimidinone core vs. pyridazinone; methylthio substituent instead of sulfonamide-piperidine 1 supplier
6-(2,3-Dihydrobenzofuran-5-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Pyrimidinone - 3-Methyl group
- Methylthio group at position 2
Additional methyl group on pyrimidinone core; no cyclopropyl or piperidine motifs 1 supplier
Target Compound
6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Pyridazinone - Cyclopropyl at position 6
- Piperidine-linked sulfonyl-dihydrobenzofuran
Unique sulfonamide-piperidine side chain and cyclopropyl substituent N/A (hypothetical analysis)

Key Insights:

Core Heterocycle Variations: The pyridazinone core in the target compound differs from pyridine or pyrimidinone cores in analogs.

Sulfonamide-Piperidine Side Chain :

  • The target compound’s sulfonyl-piperidine moiety is absent in analogs, which primarily feature simpler substituents (e.g., methylthio or amine groups). The sulfonamide group could improve solubility and binding to charged or polar enzyme active sites, while the piperidine ring may enhance pharmacokinetic properties via reduced first-pass metabolism .

Dihydrobenzofuran Motif :

  • Shared across all compounds, the 2,3-dihydrobenzofuran group provides a rigid, hydrophobic scaffold. However, its position and linkage vary: the target compound attaches it via a sulfonyl group, whereas analogs directly link it to the core heterocycle .

Research Findings and Limitations

  • Biological Activity: No direct comparative pharmacological data is available in the provided sources.
  • Synthetic Accessibility : Analogs with fewer substituents (e.g., 6-(2,3-dihydrobenzofuran-5-yl)pyridin-2-amine) are more commercially available, indicating that the target compound’s complexity may pose synthetic challenges .

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